2-(4-Methoxyphenyl)-3-oxo-1H-benzimidazol-1-ol
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Overview
Description
2-(4-Methoxyphenyl)-3-oxo-1H-benzimidazol-1-ol is a heterocyclic compound that features a benzimidazole core with a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-oxo-1H-benzimidazol-1-ol typically involves the condensation of 4-methoxybenzaldehyde with o-phenylenediamine, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-oxo-1H-benzimidazol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-oxo-1H-benzimidazol-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Shares the methoxyphenyl group but differs in the core structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an aniline derivative.
2-(4-Methoxyphenyl)acetic acid: Another compound with a methoxyphenyl group but with different functional groups.
Uniqueness
2-(4-Methoxyphenyl)-3-oxo-1H-benzimidazol-1-ol is unique due to its benzimidazole core, which imparts specific chemical and biological properties. This core structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
98501-46-3 |
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Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
1-hydroxy-2-(4-methoxyphenyl)-3-oxidobenzimidazol-3-ium |
InChI |
InChI=1S/C14H12N2O3/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)16(14)18/h2-9,17H,1H3 |
InChI Key |
IGMKXLNJBFTXMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N2O)[O-] |
Origin of Product |
United States |
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